3-Chlorothiophene-2-sulfonamide

Description

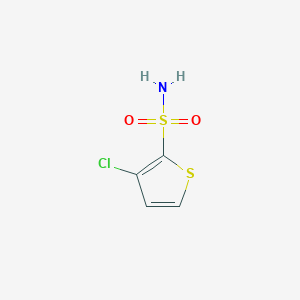

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chlorothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTZGHNFFLOPFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850340-85-1 | |

| Record name | 3-chlorothiophene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chlorothiophene 2 Sulfonamide and Congeners

Strategies for Direct Sulfonylation of Thiophene (B33073) Ring Systems

The direct introduction of a sulfonyl group onto a thiophene ring is a common and effective method for the synthesis of thiophene sulfonamides. This typically involves a two-step process: the reaction with chlorosulfonic acid followed by amidation.

Reaction of Chlorosulfonic Acid with Thiophene Derivatives

The foundational step in this synthetic pathway is the sulfochlorination of a thiophene derivative. The reaction of 2-chlorothiophene (B1346680) with chlorosulfonic acid is a key method for producing the corresponding sulfonyl chloride. researchgate.net This electrophilic substitution reaction typically results in the formation of a mixture of mono- and dihalothiophenesulfonyl chlorides. researchgate.net The conditions for this reaction must be carefully controlled to optimize the yield of the desired 2-sulfonyl chloride derivative.

For instance, the sulfochlorination of 2,5-dihalothiophenes with chlorosulfonic acid has been shown to produce mixtures of the corresponding sulfonyl chlorides. researchgate.net This highlights the importance of the starting material's substitution pattern on the regioselectivity of the sulfonation reaction.

Subsequent Amidation to Form the Sulfonamide Group

Once the thiophene sulfonyl chloride is synthesized, the next step is its conversion to the corresponding sulfonamide. This is typically achieved through a reaction with ammonia (B1221849) or a primary or secondary amine. researchgate.netucl.ac.uk This amidation reaction is a nucleophilic substitution at the sulfonyl chloride group.

The general procedure involves reacting the sulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.it This method is widely applicable and has been used to synthesize a variety of sulfonamides from their corresponding sulfonyl chlorides. ucl.ac.uk For example, 5-bromothiophene-2-sulfonamide (B1270684) has been used as a precursor in Suzuki cross-coupling reactions to generate a library of thiophene sulfonamide derivatives. researchgate.net

Advanced Synthetic Routes Involving Oxidative Chlorination

More recent synthetic strategies have focused on the development of milder and more efficient methods for the synthesis of sulfonyl chlorides, which are then converted to sulfonamides. These advanced routes often involve oxidative chlorination of sulfur-containing precursors.

Utilizing Trichloroisocyanuric Acid (TCCA) for Chlorination

Trichloroisocyanuric acid (TCCA) has emerged as a versatile and efficient reagent for various chlorination and oxidation reactions. mdma.chresearchgate.net It is considered a safe and effective alternative to other chlorinating agents. mdma.ch TCCA can be used for the direct oxidative conversion of thiols and disulfides to their corresponding sulfonyl chlorides. researchgate.net This method is advantageous due to its mild reaction conditions and high yields. researchgate.net The process is practical and allows for the synthesis of structurally diverse sulfonyl chlorides that may be difficult to access through other methods. researchgate.net

For example, the oxidative chlorination of various thiols and disulfides with TCCA in acetonitrile (B52724) at room temperature has been shown to produce the corresponding sulfonyl chlorides in excellent yields. researchgate.net This method has been successfully applied to a range of substrates, including thiophenols, benzylic thiols, and aliphatic thiols. researchgate.net

Conversion of Sulfenyl Chlorides to Sulfonamides

An alternative approach involves the conversion of sulfenyl chlorides to sulfonamides. While the direct synthesis of sulfonamides from thiols and amines via oxidative coupling is a more modern approach, classical methods often involve the intermediacy of sulfenyl or sulfonyl chlorides. nih.gov The instability and corrosive nature of many sulfenyl and sulfonyl chlorides have driven the development of one-pot procedures that bypass their isolation. nih.gov

The synthesis of sulfonamides can be achieved by the oxidative chlorination of thiols to form sulfonyl chlorides in situ, which then react with an amine to yield the final product. organic-chemistry.org Various reagents, such as a combination of hydrogen peroxide and thionyl chloride or N-chlorosuccinimide (NCS) with hydrochloric acid, have been employed for the oxidative chlorination of thiols to sulfonyl chlorides. organic-chemistry.org

Derivatization Strategies on the 3-Chlorothiophene-2-sulfonamide Scaffold

The this compound core structure serves as a versatile scaffold for the synthesis of more complex molecules with potential biological activity. Derivatization can be achieved at various positions on the thiophene ring or at the sulfonamide nitrogen.

For instance, the acetyl group in 3-acetyl-5-chlorothiophene-2-sulfonamide (B41278) can be modified. chemicalbook.comchemscene.com This compound is a reactant in the preparation of heteroaryl chalcones, which have shown potent antimicrobial activity. chemicalbook.com Furthermore, it is a key intermediate in the synthesis of Brinzolamide (B135381), a topical carbonic anhydrase inhibitor. chemicalbook.com Another example of derivatization is the synthesis of 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide (B173106), which introduces a reactive bromoacetyl group for further functionalization. sigmaaldrich.com

These derivatization strategies allow for the creation of a diverse library of compounds based on the this compound core, enabling the exploration of their structure-activity relationships for various therapeutic targets.

N-Alkylation of the Sulfonamide Nitrogen

The introduction of alkyl groups onto the sulfonamide nitrogen of this compound is a critical step for modifying its physicochemical properties and biological activity. While direct N-alkylation studies on this compound are not extensively documented in publicly available literature, established methods for the N-alkylation of analogous thiophene sulfonamides and other sulfonamides provide a clear framework for these transformations.

One common and effective method involves the reaction of the parent sulfonamide with an alkyl halide in the presence of a base. For instance, in the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, lithium hydride (LiH) has been successfully employed as a base in a dimethylformamide (DMF) solvent at room temperature. nih.gov This approach allows for the straightforward introduction of various alkyl groups. The reaction proceeds via deprotonation of the sulfonamide nitrogen by the base, followed by nucleophilic attack of the resulting anion on the alkyl halide.

A variety of alkylating agents can be utilized, ranging from simple alkyl bromides to more complex functionalized halides. The choice of base and solvent system is crucial for optimizing the reaction yield and minimizing side reactions.

Table 1: Representative Conditions for N-Alkylation of Thiophene Sulfonamides

| Sulfonamide Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| 5-Bromothiophene-2-sulfonamide | Bromoethane | LiH | DMF | Room Temp | 72 | nih.gov |

| 5-Bromothiophene-2-sulfonamide | 1-Bromopropane | LiH | DMF | Room Temp | 78 | nih.gov |

| 5-Bromothiophene-2-sulfonamide | Isopropyl bromide | LiH | DMF | Room Temp | 62 | nih.gov |

| p-Toluenesulfonamide | Benzyl alcohol | K₂CO₃ | Xylenes | 150 °C | 86 | acs.org |

| Thiophene-2-sulfonamide | Benzyl alcohol | Mn(I) PNP pincer catalyst, K₂CO₃ | Xylenes | 150 °C | 73 | acs.org |

It is noteworthy that metal-catalyzed "borrowing hydrogen" methodologies have emerged as powerful alternatives for N-alkylation. acs.orgmdpi.com These reactions utilize alcohols as alkylating agents, with catalysts based on ruthenium or manganese, and they generate water as the only byproduct, offering a greener synthetic route. For example, a manganese-catalyzed N-alkylation of various sulfonamides with benzylic and aliphatic alcohols has been demonstrated to proceed in excellent yields. acs.org

Cross-Coupling Reactions for Ring Functionalization (e.g., Suzuki Cross-Coupling)

The functionalization of the thiophene ring of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling. This reaction allows for the formation of carbon-carbon bonds by coupling the thiophene halide with an organoboron compound, typically a boronic acid or its ester.

The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Modern palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands have proven to be particularly effective for the coupling of challenging substrates, including heteroaryl chlorides. acs.org The use of aqueous solvent systems, such as aqueous n-butanol, has also been shown to be highly efficient for the Suzuki coupling of thiophene boronic acids with aryl chlorides, offering environmental benefits and facilitating product separation. acs.org

Table 2: Illustrative Suzuki Cross-Coupling Reactions on Thiophene Systems

| Thiophene Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | - | K₃PO₄ | Toluene/H₂O | ~80 | nih.gov |

| 2-Bromothiophene | 4-Anilineboronic acid | Pd(dtbpf)Cl₂ | - | K₂CO₃ | Kolliphor EL/H₂O | 95 | mdpi.com |

| 3-Bromothiophene | 3-Anilineboronic acid | Pd(dtbpf)Cl₂ | - | K₂CO₃ | Kolliphor EL/H₂O | 92 | mdpi.com |

| (Hetero)aryl Chlorides | Thiophene-2-boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | n-Butanol/H₂O | up to 99 | acs.org |

The electronic nature of the substituents on the thiophene ring plays a crucial role in the outcome of the reaction. The electron-withdrawing sulfonamide group can influence the reactivity of the thiophene ring in the oxidative addition step of the catalytic cycle.

Amidoalkylation Reactions on Thiophene

Amidoalkylation is a valuable method for the introduction of an amidoalkyl group onto the thiophene ring. This reaction typically involves the reaction of the thiophene with an N-acyliminium ion, which can be generated in situ from a variety of precursors such as α-hydroxyalkylamides or their ethers. ineosopen.org

Thiophenes are known to readily undergo amidoalkylation due to their electron-rich nature, which makes them susceptible to electrophilic attack. ineosopen.org The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate. The amidoalkylation of thiophene itself has been shown to proceed in good yield. ineosopen.org

While specific studies on the amidoalkylation of this compound are scarce, the general principles of this reaction can be applied. The directing effects of the existing chloro and sulfonamide substituents would need to be considered to predict the regioselectivity of the amidoalkylation. The electron-withdrawing nature of these substituents might decrease the reactivity of the thiophene ring towards electrophilic substitution compared to unsubstituted thiophene.

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is paramount for the development of efficient, scalable, and cost-effective syntheses of this compound and its congeners. Key parameters that are typically optimized include the choice of reagents, catalysts, solvents, reaction temperature, and reaction time.

In the context of cross-coupling reactions, the catalyst loading is a critical factor for optimization. High-efficiency catalysts that can achieve high yields with very low catalyst loadings (e.g., 0.02 mol%) have been developed for Suzuki couplings to install thiophene rings. rsc.org The use of environmentally benign solvents and the development of methods for catalyst recycling are also important considerations for process efficiency and sustainability. mdpi.comacs.org

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for a given transformation. nih.gov This statistical approach allows for the simultaneous variation of multiple factors to understand their individual and interactive effects on the reaction outcome.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the local chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

For 3-Chlorothiophene-2-sulfonamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The thiophene (B33073) ring possesses two aromatic protons. The proton at the 5-position (H-5) would likely appear as a doublet, coupled to the proton at the 4-position (H-4). Similarly, the H-4 proton would present as a doublet due to coupling with H-5. The protons of the sulfonamide (-SO₂NH₂) group would typically appear as a broad singlet, and its chemical shift could be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum provides information on each unique carbon atom. The thiophene ring is expected to show four distinct signals for its carbon atoms. The carbon atom bonded to the chlorine (C-3) and the carbon bonded to the sulfonamide group (C-2) would be significantly influenced by these electron-withdrawing substituents. The remaining two carbons of the thiophene ring (C-4 and C-5) would also have characteristic chemical shifts.

While these predictions are based on fundamental principles, specific, experimentally-derived NMR data for this compound are not widely available in peer-reviewed literature. However, analysis of related sulfonamide structures suggests that aromatic protons typically resonate in the range of 6.5 to 7.7 ppm.

Table 1: Predicted NMR Data for this compound Note: This table is illustrative and based on general principles, not published experimental data.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Thiophene H-4 | 7.0 - 7.5 | Doublet (d) | Thiophene C-2 | 135 - 145 |

| Thiophene H-5 | 7.6 - 8.1 | Doublet (d) | Thiophene C-3 | 125 - 135 |

| -SO₂NH₂ | 5.0 - 8.0 | Broad Singlet (br s) | Thiophene C-4 | 120 - 130 |

Mass Spectrometry (GC-MS, LC-MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and assessing its purity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) separate the analyte from a mixture before it enters the mass spectrometer, which then measures the mass-to-charge ratio (m/z) of the ionized molecules. researchgate.net

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The technique provides a highly accurate mass measurement that can distinguish the compound's molecular formula from other possibilities with the same nominal mass. The analysis would aim to detect the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the exact molecular weight of the compound. The presence of chlorine and sulfur atoms would generate a characteristic isotopic pattern, further confirming the compound's identity.

LC-MS is particularly suitable for analyzing sulfonamides, which can be thermally sensitive and may not be volatile enough for GC-MS without derivatization. nih.gov The liquid chromatograph separates the compound, and the subsequent mass analysis confirms its molecular weight and can reveal the presence of impurities.

Table 2: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄ClNO₂S₂ |

| Monoisotopic Mass | 196.9273 g/mol |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups present in a molecule. These methods measure the vibrations of bonds within the molecule, and each type of bond and functional group has a characteristic frequency range.

For this compound, the FT-IR and Raman spectra would be expected to display several key absorption bands. The sulfonamide group is particularly distinctive, showing strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching of the amide group usually appears as a band in the 3350-3250 cm⁻¹ region.

Other expected vibrations include C-H stretching from the thiophene ring (around 3100 cm⁻¹), C=C ring stretching (1550-1400 cm⁻¹), and the C-Cl stretching vibration (800-600 cm⁻¹). While a complete, published spectrum for this compound is not readily located, the expected frequencies based on its structure are well-established.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretch | 3350 - 3250 |

| C-H (Aromatic) | Stretch | ~3100 |

| S=O (Sulfonamide) | Asymmetric Stretch | 1370 - 1330 |

| C=C (Thiophene Ring) | Stretch | 1550 - 1400 |

| S=O (Sulfonamide) | Symmetric Stretch | 1180 - 1160 |

| C-S (Thiophene Ring) | Stretch | 750 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. It is particularly useful for analyzing compounds with conjugated systems and aromatic rings.

The thiophene ring in this compound constitutes a chromophore that is expected to absorb UV radiation. The primary electronic transitions would likely be π→π* transitions associated with the conjugated π-system of the thiophene ring. The presence of the chlorine atom and the sulfonamide group as auxochromes would be expected to cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λ_max) compared to unsubstituted thiophene. Specific experimental λ_max values and molar absorptivity coefficients for this compound are not prominently reported in scientific literature.

X-ray Crystallography for Three-Dimensional Molecular Architecture (if applicable to specific derivatives)

Currently, a published crystal structure for this compound is not available in open-access crystallographic databases. Obtaining such a structure would require growing a suitable single crystal of the compound, a process that can be challenging.

However, X-ray crystallographic studies on other sulfonamide derivatives have been crucial in understanding their structure-activity relationships. For instance, the analysis of sulfonamides bound to enzymes like carbonic anhydrase has revealed the specific interactions, such as hydrogen bonding and coordination to metal ions, that are critical for their biological activity. Such studies confirm molecular connectivity and provide invaluable insight into the conformational preferences of the molecule in the solid state.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiophene |

Chemical Reactivity and Transformation Studies of 3 Chlorothiophene 2 Sulfonamide

Reactivity of the Thiophene (B33073) Ring Towards Electrophiles

The thiophene ring is known to be more reactive towards electrophiles than benzene (B151609), a characteristic attributed to the ability of the sulfur atom to stabilize the intermediate cationic species (arenium ion) formed during the substitution process. jcu.edu.au The presence of both an activating (chloro) and a deactivating (sulfonamide) group on the thiophene ring of 3-Chlorothiophene-2-sulfonamide presents a complex case for predicting the regioselectivity of electrophilic aromatic substitution.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the available literature, the synthesis of related compounds provides significant insights into its reactivity. The preparation of derivatives such as 3-acetyl-5-chlorothiophene-2-sulfonamide (B41278) and 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide (B173106) indicates that electrophilic acylation occurs at the 5-position of the thiophene ring. This suggests that the directing effects of the substituents favor substitution at this position.

A Chinese patent describes a method for preparing 3-ethanoyl-5-chloro-2-thiophenesulfonamide, which is an acetylated derivative of this compound. google.com This transformation strongly supports the susceptibility of the thiophene ring to electrophilic attack.

| Reaction | Reagents and Conditions | Product | Reference |

| Acetylation | Not explicitly detailed for the parent compound, but derivatives are known. | 3-Acetyl-5-chlorothiophene-2-sulfonamide | google.com |

Further research on a broader range of electrophiles would be necessary to fully elucidate the substitution patterns and the relative reactivity of the available positions on the thiophene ring.

Transformations Involving the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a robust functional group, but it can undergo various transformations, including oxidation and reduction, under specific reaction conditions.

A patented method for the synthesis of a brinzolamide (B135381) intermediate, 3-ethanoyl-5-chloro-2-thiophenesulfonyl chloride, provides an example of an oxidation reaction involving the sulfur atom. google.com In this process, a precursor, 3-ethanoyl-2-(benzyl sulfhydryl) thiophene, is oxidized to the corresponding sulfonyl chloride using trichloroisocyanuric acid (TCCA) in a mixture of glacial acetic acid and water. This sulfonyl chloride is a direct precursor to the sulfonamide, which is formed upon reaction with ammonia (B1221849). google.com While this is a synthetic step towards the sulfonamide rather than a reaction of the sulfonamide itself, it demonstrates the accessibility of the oxidized sulfur state on the thiophene ring.

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-ethanoyl-2-(benzyl sulfhydryl) thiophene | TCCA, glacial acetic acid, water, 0-15 °C | 3-ethanoyl-2-thiophene sulfonyl chloride | google.com |

The reduction of sulfonamides is a challenging transformation. However, in the broader context of thiophene chemistry, the reduction of a nitro group to an amine on a thiophene ring bearing a sulfonamide has been reported. mdpi.com While not a direct reduction of the sulfonamide group itself, this indicates that the sulfonamide group is stable under certain reductive conditions used for other functional groups on the same ring. Specific protocols for the reduction of the sulfonamide group in this compound are not well-documented in the reviewed literature.

Reactions at the Chloro-Substituted Position

The chlorine atom at the 3-position of the thiophene ring is a potential site for various substitution reactions, most notably halogen exchange reactions.

The synthesis of 3-halothiophenes can also be achieved through the cyclization of appropriately substituted precursors. For example, (Z)-1-en-3-ynyl(butyl)sulfanes can be converted to 3-halothiophenes using copper(II) halides. mdpi.com These synthetic methods provide indirect evidence for the types of transformations that could potentially be applied to modify the chloro-substituent on this compound.

| General Reaction Type | Typical Reagents/Catalysts | Potential Product | Reference |

| Aromatic Finkelstein Reaction | NaI, CuI, diamine ligand | 3-Iodothiophene-2-sulfonamide | wikipedia.org |

| Halogen Dance | Zeolite catalysts | Isomerization to other chlorothiophene-2-sulfonamides | researchgate.net |

Formation of Complex Heterocyclic Systems from this compound Intermediates

Despite the scarcity of direct applications, the inherent reactivity of the this compound molecule suggests potential, yet unexplored, pathways for the formation of more complex structures. The presence of a reactive chlorine atom, an acidic sulfonamide proton, and the thiophene ring itself provides multiple sites for chemical modification and cyclization reactions.

Hypothetically, the transformation of this compound into complex heterocyclic systems could be envisioned through several strategies:

Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position could be susceptible to displacement by binucleophilic reagents, where one nucleophilic center displaces the chloride and the other subsequently reacts with the sulfonamide group or another part of the molecule to form a new ring.

Cyclocondensation Reactions: The sulfonamide group could potentially participate in condensation reactions with difunctional electrophiles, leading to the formation of fused heterocyclic rings.

Metal-Catalyzed Cross-Coupling Reactions: The chloro-substituent offers a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce functionalities that could then undergo intramolecular cyclization to build complex heterocyclic architectures.

However, it is crucial to reiterate that these are theoretical pathways. A thorough search of scientific databases and chemical literature did not yield specific examples, detailed research findings, or data tables for such transformations starting directly from this compound. The majority of published research focuses on the synthesis and applications of related compounds, such as 3-acetyl-5-chlorothiophene-2-sulfonamide, which serves as a key intermediate in the synthesis of the carbonic anhydrase inhibitor Brinzolamide.

The lack of available data prevents the presentation of detailed research findings and interactive data tables as requested. Further experimental research would be required to establish and characterize the reactivity of this compound in the formation of complex heterocyclic systems.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) stands as a primary computational tool for investigating the electronic structure of thiophene (B33073) sulfonamide derivatives. researchgate.net Methods such as B3LYP with basis sets like 6-311G(d,p) are commonly used to calculate the molecule's fundamental properties. researchgate.netmdpi.com DFT calculations allow for the determination of the distribution of electron density, molecular orbital energies, and other electronic parameters that govern the compound's behavior. researchgate.net These calculations can be performed in both the gas phase and in the presence of solvents to simulate real-world conditions more accurately. researchgate.net

The electronic properties derived from DFT are foundational for understanding the molecule's reactivity, stability, and spectroscopic characteristics. For instance, the calculated energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting chemical reactions. wikipedia.org

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the HOMO and LUMO. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comwikipedia.org

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwikipedia.org Conversely, a small gap suggests that the molecule is more reactive and less stable. mdpi.comwikipedia.org In studies of thiophene sulfonamide derivatives, HOMO-LUMO energy gaps were analyzed to assess the stability of the compounds. researchgate.netmdpi.com For a series of related compounds, the energy gaps were found to be in the range of 3.44–4.65 eV, indicating that they are stable molecules. mdpi.com The introduction of different substituent groups can tune these energy levels, thereby modifying the molecule's electronic properties and reactivity. rsc.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.89 |

| ELUMO | -2.24 |

| Energy Gap (ΔE) | 4.65 |

Prediction and Simulation of Spectroscopic Data (FT-IR, UV-Vis)

Computational methods, particularly DFT, are powerful tools for predicting and simulating spectroscopic data, which can then be compared with experimental results for validation. researchgate.net

FT-IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. nih.gov For thiophene sulfonamide derivatives, the calculated vibrational spectra show characteristic peaks for the functional groups present. For example, the stretching vibrations for the S=O bonds in the sulfonamide group are typically calculated in a specific region of the infrared spectrum. mdpi.com These theoretical assignments, often aided by Potential Energy Distribution (PED) analysis, are crucial for interpreting experimental FT-IR spectra. nih.gov

UV-Vis Spectroscopy: The electronic transitions of a molecule can be simulated to predict its UV-Vis absorption spectrum. The HOMO-LUMO gap is directly related to the electronic absorption; a smaller gap generally corresponds to absorption at a longer wavelength (a red shift). mdpi.com Theoretical calculations can simulate the UV-Vis spectrum, providing the maximum absorption wavelength (λmax), which helps in understanding the electronic transitions within the molecule. mdpi.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| S=O stretching | 145-146 Å |

| S-NH₂ stretching | 1.67-1.68 Å |

| S₁–C₂ stretching | 1.73-1.75 Å |

Analysis of Molecular Geometry and Conformational Preferences

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its properties and interactions. Computational chemistry provides detailed information about molecular geometry, including bond lengths, bond angles, and dihedral angles. mdpi.com

For thiophene sulfonamide derivatives, DFT calculations have been used to determine the optimized molecular structure. researchgate.netmdpi.com These studies reveal key intramolecular distances, such as the S=O and S-NH₂ bond lengths in the sulfonamide group, which were calculated to be around 1.45-1.46 Å and 1.67-1.68 Å, respectively. mdpi.com The bond angles within the thiophene ring, such as S₁–C₂–C₃, are also determined, providing a complete picture of the molecule's conformation. mdpi.com Comparing these calculated parameters with experimental data from techniques like X-ray crystallography can validate the computational model. mdpi.com

| Parameter | Value |

|---|---|

| Bond Length S=O (Å) | 1.46 |

| Bond Length S-NH₂ (Å) | 1.68 |

| Bond Length S₁–C₂ (Å) | 1.75 |

| Bond Angle O=S=O (°) | 121.18 |

| Bond Angle S₁–C₂–C₃ (°) | 112.44 |

Studies on Chemical Hardness, Electrophilicity Index, Ionization Potential, and Electron Affinity

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.netirjweb.com

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive. irjweb.com

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated using the chemical potential (μ) and hardness (η). researchgate.net

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. For a series of thiophene sulfonamide derivatives, these parameters have been calculated to understand their reactivity profiles. researchgate.netmdpi.com

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.89 |

| Electron Affinity (A) | 2.24 |

| Chemical Hardness (η) | 2.32 |

| Electrophilicity Index (ω) | 6.78 |

Molecular Docking Simulations for Ligand-Target Interactions (e.g., Enzyme Active Sites)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery and design. Sulfonamides are known to interact with various biological targets, most notably carbonic anhydrases. nih.govnih.gov

Molecular docking simulations can be used to place 3-Chlorothiophene-2-sulfonamide into the active site of a target enzyme. The simulation calculates a binding score, often expressed as binding affinity (in kcal/mol), which estimates the strength of the interaction. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the sulfonamide ligand and the amino acid residues of the enzyme's active site. nih.gov By predicting how the compound binds, molecular docking helps in identifying promising lead compounds for further development. nih.gov

Q & A

(Basic) What synthetic methodologies are recommended for the preparation of 3-chlorothiophene-2-sulfonamide?

The synthesis typically involves sulfonation and chlorination steps. A rational optimization process may include:

- Sulfonation : Reacting thiophene derivatives with chlorosulfonic acid under controlled conditions (e.g., 0–5°C) to form the sulfonyl chloride intermediate.

- Chlorination : Introducing chlorine at the 3-position using electrophilic substitution, often with reagents like N-chlorosuccinimide (NCS) in dichloromethane.

- Amination : Reacting the sulfonyl chloride with ammonia or primary/secondary amines to yield the sulfonamide.

Key challenges include regioselectivity in chlorination and minimizing side reactions during sulfonation. Purification via column chromatography or recrystallization is critical .

(Advanced) How can structural modifications of this compound enhance its pharmacological activity?

Modifications to the P1 fragment (e.g., neutral chlorothiophene) and tuning of P2/P3-P4 substituents can improve target binding. For example:

- P1 Optimization : Replacing the chlorine atom with bulkier halogens (e.g., bromine) may enhance hydrophobic interactions with enzyme pockets.

- P2/P3 Adjustments : Introducing piperazine or morpholine groups (as in SAR107375) improves solubility and metabolic stability .

- Data-Driven Design : Use X-ray crystallography or molecular docking to identify critical hydrogen-bonding interactions with thrombin/factor Xa. Validate modifications via in vitro assays (e.g., IC50, Ki) and microsomal stability tests .

(Basic) What analytical techniques are most reliable for characterizing this compound purity and structure?

- HPLC with HILIC Columns : Effective for separating sulfonamide derivatives, especially when paired with UV detection at 254 nm.

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., chlorine position) and sulfonamide formation.

- Mass Spectrometry (HRMS) : Validates molecular weight and detects trace impurities.

- Melting Point Analysis : Sharp melting points (e.g., 63–65°C for analogs like 4-bromo-5-chlorothiophene-2-sulfonyl chloride) indicate high crystallinity .

(Advanced) How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardizing Assay Conditions : Control factors like platelet-rich plasma (PRP) vs. buffer systems in thrombin generation time (TGT) assays .

- Cross-Validation : Compare IC50 values across orthogonal methods (e.g., fluorogenic substrates vs. chromogenic assays).

- Meta-Analysis : Pool data from PubMed/Mesh entries (e.g., "chlorothiophene sulfonamide") to identify outliers and trends .

(Basic) What is the role of this compound as a pharmacophore in medicinal chemistry?

The compound’s sulfonamide group acts as a hydrogen-bond acceptor, while the chlorothiophene moiety provides hydrophobic bulk. This dual functionality enables:

- Enzyme Inhibition : Binding to serine proteases (e.g., thrombin) via catalytic triad interactions.

- Selectivity : The chlorine atom’s position reduces off-target effects (e.g., 300-fold selectivity over trypsin in SAR107375) .

(Advanced) How can researchers design in vivo studies to evaluate this compound efficacy and safety?

- Venous Thrombosis Models : Administer the compound intravenously (iv) or orally (po) in rat models, monitoring ED50 values and bleeding liability via wire coil assays .

- Dose Optimization : Use pharmacokinetic parameters (e.g., Cmax, AUC) to balance efficacy (e.g., 0.07 mg/kg iv ED50) and toxicity.

- Tissue Distribution Studies : Radiolabel the compound to track accumulation in target organs vs. blood .

(Advanced) What computational approaches are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Molecular Dynamics (MD) Simulations : Probe binding stability in thrombin’s active site over 100-ns trajectories.

- QSAR Modeling : Corrogate electronic parameters (e.g., LogP, Hammett constants) with inhibitory activity (Ki).

- Density Functional Theory (DFT) : Calculate charge distribution on the chlorothiophene ring to predict reactivity .

Notes

- Methodological Rigor : Emphasized assay standardization, computational validation, and cross-disciplinary approaches (e.g., combining synthetic chemistry with in vivo models).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.